Product packaging for Chloromethyl 2-methylbutanoate(Cat. No.:CAS No. 82504-44-7)

Chloromethyl 2-methylbutanoate

Cat. No.: B3014839
CAS No.: 82504-44-7
M. Wt: 150.6
InChI Key: MGAJDLGBTVHGNZ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Ester Systems

Chloromethyl 2-methylbutanoate (CAS No. 82504-44-7) is classified as a chloroalkyl ester. chemsrc.com Structurally, it is the ester of 2-methylbutanoic acid and chloromethanol (B13452849). The molecule incorporates a reactive chloromethyl group attached to the ester oxygen, a feature that defines its chemical utility.

In the broader context of organic chemistry, esters are a fundamental functional group known for their presence in natural products and their wide-ranging applications as solvents, fragrances, and synthetic intermediates. This compound belongs to a sub-class of esters known as halomethyl esters, which are distinguished by the presence of a halogen atom on the methyl group of the alcohol moiety. This seemingly minor structural modification dramatically alters the compound's reactivity, transforming it from a relatively stable ester into a potent alkylating agent. The chloromethyl group is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is central to its application in organic synthesis.

Significance of the Compound in Contemporary Chemical Research

The primary significance of this compound in modern chemical research lies in its role as a versatile chemical intermediate, most notably in the design and synthesis of prodrugs. google.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. cbspd.com This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or an unpleasant taste. cbspd.com

This compound serves as a key reagent for introducing a "promoieties" onto a drug molecule. Specifically, it can be used to create acyloxymethyl esters of carboxylic acid-containing drugs or N-acyloxymethyl derivatives of amide- or amine-containing drugs. These linkages are designed to be stable until they reach a desired physiological environment, where they can be cleaved by enzymes, such as esterases, to release the active drug. cbspd.com This targeted release can enhance the therapeutic efficacy and reduce the side effects of the parent drug. google.com Patents reveal its application in modifying the physicochemical and pharmacokinetic properties of a wide range of biologically active compounds. google.comgoogle.comgoogle.com

Scope and Objectives of Research Inquiry for this compound

The research inquiries surrounding this compound are primarily focused on its application as a synthetic tool. The main objectives of this research can be summarized as follows:

Optimization of Reaction Conditions: Researchers are continually working to optimize the reaction conditions for the synthesis of derivatives using this compound. This includes improving yields, reducing reaction times, and developing more environmentally friendly synthetic methods. organic-chemistry.orgnih.gov

Exploration of New Applications: Beyond prodrugs, research is exploring other potential applications of this compound in areas such as materials science and as a building block for other complex organic molecules.

Detailed research findings have demonstrated the successful use of chloromethyl esters in creating prodrugs that can be enzymatically cleaved to release the parent drug. d-nb.info For instance, chloromethyl glycosides have been developed as synthons for glycosyloxymethyl-prodrugs to improve the oral absorption of various drugs. d-nb.info

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82504-44-7 chemsrc.com
Molecular Formula C6H11ClO2 uni.lu
Molecular Weight 150.60 g/mol chemsrc.com
IUPAC Name This compound chemsrc.com
SMILES CCC(C)C(=O)OCCl uni.lu
InChI InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 uni.lu
InChIKey MGAJDLGBTVHGNZ-UHFFFAOYSA-N uni.lu
Predicted XlogP 2.2 uni.lu

Spectroscopic Data

While specific spectra for this compound are not widely published in readily accessible literature, the characteristic signals can be predicted based on its structure. In the ¹H NMR spectrum, one would expect to see a singlet for the two protons of the chloromethyl group (-O-CH₂-Cl) at a downfield chemical shift, typically around δ 5.5-6.0 ppm, due to the deshielding effect of the adjacent oxygen and chlorine atoms. researchgate.net The protons of the 2-methylbutanoyl group would appear in the upfield region of the spectrum. In the IR spectrum, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be expected around 1740-1760 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B3014839 Chloromethyl 2-methylbutanoate CAS No. 82504-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl 2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAJDLGBTVHGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Chloromethyl 2 Methylbutanoate

Regio- and Stereoselective Synthesis of Chloromethyl 2-methylbutanoate

The synthesis of this compound, particularly its chiral forms, requires precise control over chemical reactions to ensure the desired arrangement of atoms. Regioselectivity, which governs where on a molecule a reaction occurs, and stereoselectivity, which controls the 3D orientation of the resulting structure, are paramount.

Development of Novel Synthetic Routes

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign pathways to target molecules. For this compound, novel routes often combine advanced methods for creating the chiral center with milder chloromethylation techniques. A contemporary approach involves the asymmetric synthesis of the 2-methylbutanoic acid precursor followed by a high-yield esterification that avoids harsh conditions.

For instance, a novel pathway could utilize the microbial production of enantiopure (S)-2-methylbutanoic acid, which can achieve high enantiomeric excess. nih.gov This biologically derived precursor can then be converted to its chloromethyl ester using advanced reagents like chloromethyl chlorosulfate (B8482658) under phase-transfer conditions. This two-step sequence represents a significant improvement over classical, less selective methods. Another innovative strategy involves the direct conversion of a thiomethyl ester to a chloromethyl ester, a process that required development to suppress a competing chlorination pathway. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a central goal of process chemistry. The optimization of reaction conditions for the synthesis of this compound focuses on several key parameters, including the choice of reagents, catalysts, solvents, and temperature.

The conversion of the carboxylic acid precursor to the final chloromethyl ester is a critical step where optimization has a substantial impact. Classical methods reacting an acid chloride with formaldehyde (B43269) often suffer from poor yields when using zinc chloride as a catalyst. google.com A key optimization was the discovery that catalytic amounts of ferric chloride or stannic chloride could be used instead, improving the economic viability of the process. google.com

In routes utilizing chloromethyl chlorosulfate, the reaction is best performed in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium bicarbonate) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. tandfonline.com This setup ensures that the chlorosulfate ions are hydrolyzed as they form, driving the reaction to completion and yielding a cleaner product. tandfonline.com The optimization of various parameters for different synthetic methodologies is crucial for achieving the desired outcome.

Table 1: Optimization of Synthetic Parameters for Ester Synthesis
ParameterCondition ACondition BObserved OutcomeReference
Catalyst (Acid Chloride + Formaldehyde)Zinc ChlorideFerric Chloride / Stannic ChlorideCondition B provides significantly better yields than Condition A. google.com
Reaction System (Carboxylic Acid + Chloromethylating Agent)Single PhaseTwo-Phase (DCM/H₂O) + Phase-Transfer CatalystCondition B gives higher yields and purer product by removing byproducts. tandfonline.com
Base/Solvent (Indole N-acylation example)DMAP/Et₃N in DCMt-BuONa in THFThe choice of base and solvent system is critical for facilitating the reaction. nih.gov
Temperature (Enzymatic Esterification)40°C20°CLowering the temperature increased the enantioselectivity of the enzymatic reaction. researchgate.net

Asymmetric Synthesis Approaches for Chiral Isomers

Since this compound possesses a chiral center at the second carbon of the butanoate chain, the synthesis of its individual enantiomers, (R)- and (S)-Chloromethyl 2-methylbutanoate, is of significant interest. These syntheses rely on establishing the stereochemistry in the 2-methylbutanoic acid precursor.

Several powerful asymmetric methods have been developed for this purpose:

Asymmetric Hydrogenation : A highly effective method is the asymmetric hydrogenation of tiglic acid. Using Ruthenium-BINAP (Ru-BINAP) catalysts, this reaction can produce either the (R) or (S) enantiomer of 2-methylbutanoic acid with high stereoselectivity. wikipedia.org For example, using (S)-p-tolyl-BINAP as the catalyst produces (S)-(+)-2-methylbutanoic acid with an 88% enantiomeric excess (ee), while the (R)-p-tolyl-BINAP catalyst yields the (R)-enantiomer with 91% ee. tandfonline.com

Enzymatic and Microbial Synthesis : Biocatalysis offers a green and highly selective alternative. Lipases can be used for the enantioselective esterification of racemic 2-methylbutanoic acid, allowing for the separation of the enantiomers. researchgate.net Furthermore, specific microbial strains, such as Bacillus spizizenii, can produce (S)-2-methylbutanoic acid directly from L-isoleucine with an exceptionally high enantiomeric excess of 99.32%. nih.gov

Chiral Auxiliaries : This classical strategy involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral precursor to direct a subsequent reaction stereoselectively. After the desired chiral center is created, the auxiliary is removed. This approach is a foundational technique in asymmetric synthesis.

Table 2: Asymmetric Synthesis Methods for Chiral 2-Methylbutanoic Acid
MethodPrecursorCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationTiglic Acid(R)-p-tolyl-BINAP-Ru(R)-2-Methylbutanoic Acid91% tandfonline.com
Asymmetric HydrogenationTiglic Acid(S)-p-tolyl-BINAP-Ru(S)-2-Methylbutanoic Acid88% tandfonline.com
Microbial CatabolismL-IsoleucineBacillus spizizenii(S)-2-Methylbutanoic Acid99.32% nih.gov
Enzymatic Resolution (Hydrolysis)Racemic 2-Methylbutanoic Acid Ethyl EsterLipase (B570770) (Novozym 435)(R)-2-Methylbutanoic Acid92.2% google.com

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound is fundamentally a process of derivatizing its precursor, 2-methylbutanoic acid. The strategies employed for this conversion are diverse, reflecting a balance between reactivity, selectivity, and practicality.

Synthesis from Carboxylic Acid Derivatives

The most direct precursors are 2-methylbutanoic acid and its activated forms. A common and long-standing method involves converting the carboxylic acid into a more reactive derivative, the acid chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting 2-methylbutanoyl chloride can then be reacted with a source of chloromethyl alcohol equivalent to form the ester. google.comtandfonline.com

Alternatively, the carboxylate salt of the acid can be used. The triethylammonium (B8662869) salt of a carboxylic acid can react via nucleophilic substitution with a suitable chloromethylating agent to yield the desired ester. rsc.org This method avoids the need to first generate a highly reactive acid chloride.

Chloromethylation Techniques

Chloromethylation is the key step that introduces the -CH₂Cl group. Several techniques have been reported:

Reaction with Formaldehyde : An established, albeit sometimes low-yielding, method is the reaction of an acid chloride (e.g., 2-methylbutanoyl chloride) with formaldehyde or a formaldehyde donor like paraformaldehyde. google.com The reaction requires a Lewis acid catalyst, with ferric chloride or stannic chloride being more effective than zinc chloride. google.com

Alkylation with Dihalomethanes : The carboxylate anion can be reacted with a dihalomethane such as bromochloromethane (B122714) or chloroiodomethane. However, this method often leads to low yields of the desired chloromethyl ester because the product itself can react further with the carboxylate, forming a bis(acyloxy)methane byproduct. tandfonline.com

Alkylation with Chloromethyl Chlorosulfate : A significantly more efficient and cleaner method employs chloromethyl chlorosulfate as the alkylating agent. tandfonline.comoakwoodchemical.com This powerful electrophile reacts rapidly with the carboxylate anion, typically under phase-transfer conditions, to give high yields of the chloromethyl ester. tandfonline.com The high reactivity of chloromethyl chlorosulfate minimizes the formation of byproducts that plague other methods. tandfonline.com A general procedure involves vigorously stirring the carboxylic acid in a solvent like dichloromethane with an aqueous solution of sodium bicarbonate and a phase-transfer catalyst, followed by the addition of chloromethyl chlorosulfate. google.com

Esterification and Transesterification Pathways

The synthesis of chloromethyl esters, such as this compound, is primarily achieved through esterification reactions. A principal method involves the reaction of a suitable carboxylic acid chloride with a source of formaldehyde. google.com For the target compound, this would involve reacting 2-methylbutanoyl chloride with formaldehyde or a formaldehyde donor like paraformaldehyde.

Transesterification, the process of converting one ester to another by exchanging the alkoxy group, represents another potential pathway. masterorganicchemistry.com This can be conducted under either acidic or basic conditions. masterorganicchemistry.com For instance, a methyl ester could be converted to the corresponding ethyl ester by treatment with sodium ethoxide in ethanol. masterorganicchemistry.com While direct transesterification to form a chloromethyl ester is less common, related transesterification reactions are widely studied. For example, 5-hydroxymethylfurfural (B1680220) (HMF) can be converted to 5-(acetoxymethyl)furfural (AcMF) via a transesterification reaction catalyzed by a base. rsc.org The mechanism under basic conditions involves a nucleophilic addition-elimination sequence, whereas acid-catalyzed transesterification follows a more complex protonation-addition-deprotonation pathway. masterorganicchemistry.com

The general scheme for the primary esterification route is as follows:

Reaction Scheme for Esterification:

Reactants: 2-methylbutanoyl chloride and Formaldehyde (or a donor)

Product: this compound

Catalyst: Typically a Lewis acid (discussed in 2.3.1)

Catalyst Systems in this compound Synthesis

Catalysis is central to the efficient synthesis of chloromethyl esters, overcoming activation barriers and improving yields. Various catalytic systems have been developed, ranging from traditional Lewis acids to more modern biocatalytic approaches for analogous compounds.

Lewis acids are the most common catalysts for producing chloromethyl esters from acid chlorides and formaldehyde. google.com A patented process for analogous α,β-unsaturated carboxylic acids found that while many Lewis acids have little activity or lead to undesired byproducts like formaldehyde polymers, ferric chloride (FeCl₃) and stannic chloride (SnCl₄) are particularly effective catalysts. google.com This process gives high yields in a smooth reaction. google.com In contrast, the use of zinc chloride (ZnCl₂) for the same reaction was reported to give very poor yields. google.com

Another highly efficient method involves the reaction between acetals and acid halides, catalyzed by minute quantities (0.01 mol%) of zinc(II) salts. organic-chemistry.orgresearchgate.net This procedure can achieve near-quantitative yields of haloalkyl ethers, such as chloromethyl methyl ether, within a few hours. organic-chemistry.org The resulting solution containing the product can often be used directly in subsequent reactions without isolating the potentially hazardous haloalkyl ether. organic-chemistry.orgresearchgate.net This approach is scalable and significantly improves safety and efficiency over classical methods. organic-chemistry.org

Table 1: Comparison of Lewis Acid Catalysts in Related Ester Syntheses

CatalystReactantsKey FindingsReference
Zinc(II) salts (e.g., ZnCl₂)Acetals and Acid HalidesNear-quantitative yield with only 0.01 mol% catalyst; rapid reaction (1-4 h). organic-chemistry.orgresearchgate.net organic-chemistry.org, researchgate.net
Ferric Chloride (FeCl₃)α,β-unsaturated carboxylic acid chloride and FormaldehydeHigh catalytic activity and high yields of the desired chloromethyl ester. google.com google.com
Stannic Chloride (SnCl₄)α,β-unsaturated carboxylic acid chloride and FormaldehydeHigh catalytic activity, leading to a smooth reaction and high yields. google.com google.com
Zinc Chloride (ZnCl₂)α,β-unsaturated carboxylic acid chloride and FormaldehydeReported to provide very poor yields in this specific reaction. google.com google.com

Phase-transfer catalysis (PTC) is a valuable green methodology for performing reactions between reactants located in different immiscible phases (e.g., liquid-liquid). researchgate.net The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant from one phase to another, enabling the reaction to proceed. researchgate.netscispace.com

This technique is applicable to ester synthesis. For example, N-Boc-protected L-Amino acids can be reacted with chloromethyl chlorosulfate in a dichloromethane/water mixture under phase-transfer conditions to produce chloromethyl esters in high yield. oakwoodchemical.com The use of PTC offers improved reaction rates for biphasic systems and can reduce the need for organic solvents. researchgate.net

Table 2: Common Phase-Transfer Catalysts and Their Applications

Catalyst TypeExample CatalystTypical ApplicationReference
Quaternary Ammonium SaltTetrabutylammonium bromide (TBAB)Alkylation reactions in liquid-liquid systems. researchgate.net researchgate.net
Quaternary Ammonium SaltAliquat 336Used in solvent-free synthesis of various organic compounds. researchgate.net researchgate.net
PolyetherPolyethylene glycol (PEG)Can be used in combination with other catalysts to create a synergetic effect. scispace.com scispace.com
Chiral Quaternary Ammonium SaltCamphor-derived ammonium saltsAsymmetric phase-transfer catalysis for creating chiral molecules. rsc.orgmdpi.com rsc.org, mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Lipases are particularly effective for esterification and transesterification reactions. rsc.org

For instance, highly regioselective acylation of 7,8-dihydroxy-4-methylcoumarin (B1670369) has been achieved using lipase from Rhizopus oryzae in an organic solvent. nih.gov The enzyme specifically catalyzes acylation at one of the two hydroxyl groups, a transformation that is difficult to achieve with conventional chemical methods. nih.gov Similarly, immobilized lipase has been used as a biocatalyst for the esterification and transesterification of 5-hydroxymethylfurfural (HMF) with various carboxylic acids and esters. rsc.org Ketoreductase enzymes are also engineered for the highly enantiospecific reduction of ketones to produce chiral alcohol products, which are key intermediates in many syntheses. researchgate.net These biocatalytic methods are noted for their high selectivity and operation under mild conditions.

Table 3: Examples of Biocatalytic Synthesis for Ester Analogues

EnzymeReaction TypeSubstrate(s)Key OutcomeReference
Rhizopus oryzae Lipase (ROL)Regioselective Acylation7,8-dihydroxy-4-methylcoumarin and acid anhydridesFormation of specific 8-acyloxy-7-hydroxy-4-methylcoumarins. nih.gov nih.gov
Immobilized LipaseEsterification / Transesterification5-hydroxymethylfurfural (HMF) and carboxylic acids/estersSynthesis of HMF-esters. rsc.org rsc.org
LipaseTransesterificationDiacyl donors and glycidolChemo-enzymatic synthesis of diglycidyl ester derivatives. researchgate.net researchgate.net
Engineered Ketoreductase (KRED)Enantiospecific ReductionProchiral ketonesProduction of homochiral alcohols for use as synthetic intermediates. researchgate.net researchgate.net

Phase-Transfer Catalysis in Ester Synthesis

Purification and Isolation Techniques for Research Applications

Following synthesis, the isolation and purification of the target compound are critical for obtaining a product of the required purity for research applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Standard laboratory procedures are often employed. A common sequence involves quenching the reaction, followed by an aqueous workup. This can include partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or an aqueous solution like saturated sodium bicarbonate (NaHCO₃) to neutralize acid catalysts or byproducts. acs.org The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed by evaporation in vacuo. acs.org

For further purification, column chromatography on silica (B1680970) gel is a prevalent method, separating the desired product from unreacted starting materials and byproducts based on polarity. acs.orgrsc.org In some cases, other purification methods like precipitation or crystallization may be used to obtain the final product. google.com However, as noted previously, some modern synthetic protocols are designed to allow the product to be used in solution for the next step without any purification, which is particularly advantageous when dealing with unstable or hazardous compounds. organic-chemistry.orgresearchgate.net

Table 4: Summary of Purification and Isolation Techniques

TechniquePurposeDescriptionReference
Aqueous WorkupNeutralization & Removal of Water-Soluble ImpuritiesWashing the organic reaction mixture with aqueous solutions (e.g., NaHCO₃, brine). acs.org acs.org
DryingRemoval of WaterTreating the organic solution with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). acs.org acs.org
EvaporationSolvent RemovalRemoving the volatile organic solvent under reduced pressure (in vacuo). acs.org acs.org
Column ChromatographyHigh-Purity SeparationSeparating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). acs.orgrsc.org rsc.org, acs.org
Crystallization / PrecipitationIsolation of Solid ProductInducing the formation of a solid from a solution in which it is dissolved. google.com google.com
Direct Use in SolutionAvoidance of IsolationUsing the product-containing solution directly in a subsequent reaction step. organic-chemistry.orgresearchgate.net organic-chemistry.org, researchgate.net

Chemical Reactivity and Transformation Studies of Chloromethyl 2 Methylbutanoate

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) in chloromethyl 2-methylbutanoate is an electrophilic site susceptible to attack by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of more complex molecules.

Mechanistic Investigations of Substitution Processes

Nucleophilic substitution reactions at the chloromethyl group of esters like this compound generally proceed through an S\N2 (bimolecular nucleophilic substitution) mechanism. mdpi.combits-pilani.ac.inorganic-chemistry.org In this concerted process, the nucleophile attacks the carbon atom of the chloromethyl group at the same time as the chlorine atom, the leaving group, departs. bits-pilani.ac.in The reaction rate is dependent on the concentration of both the chloromethyl ester and the nucleophile. bits-pilani.ac.in The transition state involves a species where the nucleophile and the leaving group are both partially bonded to the carbon atom. ksu.edu.sa For the reaction to occur, the nucleophile must approach from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. bits-pilani.ac.inksu.edu.sa

The efficiency of the S\N2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. ksu.edu.sa Stronger, less sterically hindered nucleophiles and polar aprotic solvents generally favor the S\N2 pathway. mdpi.comksu.edu.sa

Scope and Limitations with Various Nucleophiles

The chloromethyl group of this compound can react with a diverse array of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Nitrogen Nucleophiles: Amines, both cyclic and acyclic, are effective nucleophiles for displacing the chloride. nih.gov For instance, reactions with primary or secondary amines can yield the corresponding amino-methyl esters. nih.govgoogle.com

Oxygen Nucleophiles: Carboxylic acids can act as nucleophiles, particularly in the presence of a non-nucleophilic base, to form acylals. mdpi.com Alcohols and alkoxides are also good nucleophiles. organic-chemistry.org

Sulfur Nucleophiles: Thiols are also capable of displacing the chloride from the chloromethyl group.

The scope of the reaction can be limited by the steric bulk of the nucleophile. nih.gov Highly hindered nucleophiles may react more slowly or require more forcing conditions. Additionally, the basicity of the nucleophile can sometimes lead to competing elimination reactions, although this is less common for chloromethyl esters compared to other alkyl halides.

Table 1: Examples of Nucleophilic Substitution Reactions with Chloromethyl Esters

Nucleophile Type Example Nucleophile Product Type
Nitrogen Piperidine Aminomethyl ester
Nitrogen Morpholine Aminomethyl ester
Nitrogen Thiomorpholine Aminomethyl ester
Oxygen Carboxylic Acid Acylal
Sulfur Thiol Thiomethyl ester

Chemo- and Regioselectivity in Transformations

This compound possesses two reactive sites: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the ester. However, nucleophilic attack generally occurs selectively at the chloromethyl position under typical S\N2 conditions. This is because the chloride ion is a much better leaving group than the butanoate anion.

Regioselectivity can be a consideration in more complex molecules containing a chloromethyl ester moiety. For instance, in molecules with other electrophilic centers, the reaction conditions can be tuned to favor substitution at the desired position. The choice of nucleophile and solvent can influence the chemo- and regioselectivity of the transformation.

Ester Cleavage and Formation Reactions

The butanoate ester group in this compound can undergo cleavage through hydrolysis or be transformed into other esters via transesterification.

Hydrolytic Stability and Reactivity Profiles

The ester group can be hydrolyzed to the corresponding carboxylic acid and chloromethanol (B13452849) under either acidic or basic conditions. The stability of the ester bond is pH-dependent.

Under basic conditions, hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the chloromethoxide ion, which is subsequently protonated. uou.ac.in

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weak nucleophile like water. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of chloromethanol.

The hydrolytic stability of chloromethyl esters can be influenced by steric and electronic factors of the ester group.

Transesterification Reactivity of the Butanoate Ester

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification: An alkoxide, acting as a strong nucleophile, attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then eliminates the original alkoxy group. masterorganicchemistry.com

Acid-catalyzed transesterification: The carbonyl group is first protonated by the acid catalyst, making it more electrophilic. An alcohol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol is eliminated. masterorganicchemistry.com

For this compound, transesterification with a different alcohol (R'-OH) would result in the formation of a new ester, chloromethyl R'-oate, and 2-methylbutanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Reactions Involving the Butanoate Moiety

The butanoate portion of the molecule offers several sites for chemical modification, including the alkyl chain and the carbonyl group.

Functionalization of the Alkyl Chain

The alkyl chain of the 2-methylbutanoate moiety can undergo functionalization, primarily through free-radical halogenation or selective C-H activation.

Research Findings: Studies on the liquid-phase chlorination of 2-methylbutanoic acid and its derivatives show that monochlorinated products can be formed. lookchem.com The position of chlorination is influenced by the directing effects of the carbonyl group and the stability of the resulting radical intermediate. For the 2-methylbutanoate group, C-H bonds at positions 2, 3, and the methyl branch are potential sites for substitution.

More advanced methods involve the direct C-H functionalization of esters. For instance, di-tert-butyl peroxide (DTBP) can promote site-selective C-H functionalization at the α-alkoxyl position of alkyl esters under radical conditions, without the need for a metal catalyst. rsc.org While this specific methodology targets the alkoxyl part (the chloromethyl group in this case), similar principles of radical-mediated C-H activation could be explored for the butanoate alkyl chain under different conditions.

Reaction TypeReagentsPotential Products
Free-Radical ChlorinationCl₂, light/heatChloro-substituted 2-methylbutanoate esters
C-H ActivationRadical Initiators (e.g., DTBP)Further functionalized butanoate chain

Carbonyl Group Reactivity

The carbonyl group in the ester is a key center for reactivity, acting as an electrophile for various nucleophiles. wikipedia.org

Hydrolysis: Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol under either acidic or basic conditions. solubilityofthings.com Base-promoted hydrolysis, known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. pressbooks.publibretexts.org This reaction yields the carboxylate salt and the corresponding alcohol. pressbooks.pub

Transesterification: In the presence of an acid or base catalyst, an ester can react with an alcohol to form a new ester and a new alcohol. pressbooks.pub This equilibrium reaction, known as transesterification, can be driven to completion by using a large excess of the reactant alcohol. solubilityofthings.com For this compound, reaction with an alcohol (R'-OH) would yield a new 2-methylbutanoate ester (R'-O-C(O)CH(CH₃)CH₂CH₃) and chloromethanol.

Reduction: The carbonyl group of esters can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org In the case of this compound, this would likely lead to the formation of 2-methyl-1-butanol (B89646) and methanol, assuming the chloromethyl group is also reduced. The use of less reactive hydride reagents, such as diisobutylaluminum hydride (DIBALH), can allow for the partial reduction of an ester to an aldehyde at low temperatures. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R'MgX) to produce tertiary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

ReagentProduct Type
H₂O / H⁺ or OH⁻Carboxylic Acid + Alcohol
R'OH / H⁺ or BaseNew Ester + New Alcohol
LiAlH₄Primary Alcohol
DIBALH (controlled)Aldehyde
R'MgX (excess)Tertiary Alcohol

Advanced Organic Transformations

The presence of the chloromethyl ester functionality enables a variety of advanced organic reactions.

Radical Reactions of Chloromethyl Esters

The carbon-chlorine bond in the chloromethyl group is susceptible to homolytic cleavage, initiating radical reactions. The chloromethyl group can participate in nucleophilic substitution reactions where the chlorine atom is replaced.

Atom Transfer Radical Cyclization (ATRC): Research on related α-chloro esters has shown their utility in copper-catalyzed atom transfer radical cyclization reactions. researchgate.net In these processes, a copper(I) complex abstracts the chlorine atom to generate a carbon-centered radical. If an unsaturated bond is present elsewhere in the molecule, this radical can undergo an intramolecular cyclization. This strategy is a powerful tool for constructing cyclic and bicyclic compounds. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can also be used to generate radicals from chloromethyl groups. Studies have shown that iridium-based photocatalysts can facilitate the coupling of chloromethyl-substituted aromatic compounds with other molecules through a radical-mediated mechanism. acs.org The process typically involves the photocatalyst absorbing light and undergoing oxidative quenching with the chloromethyl compound to generate a carbon-centered radical intermediate. acs.org

Reactions with Organometallic Reagents

Beyond the Grignard reactions at the carbonyl center, the chloromethyl group itself can react with organometallic reagents. The highly reactive nature of the chloromethyl ester group allows it to participate in numerous reactions. google.com

Nucleophilic Substitution: Strong nucleophiles, including many organometallic reagents, can displace the chloride ion in an Sₙ2-type reaction. However, the high reactivity of organolithium and Grignard reagents often leads to competing reactions at the ester's carbonyl group. libretexts.org

Formation of Less Reactive Organometallics: To achieve selective reaction at the chloromethyl position without affecting the ester carbonyl, less reactive organometallic reagents are often employed. For example, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are softer nucleophiles that are known to react effectively with alkyl halides while often leaving ester groups intact. libretexts.org Similarly, organocadmium reagents could potentially be used for selective transformations. libretexts.org These reactions allow for the formation of a new carbon-carbon bond at the chloromethyl position.

Organometallic ReagentPrimary Reaction SiteTypical Outcome
Grignard Reagents (R'MgX)Carbonyl CarbonAddition to form a tertiary alcohol. libretexts.org
Organolithium Reagents (R'Li)Carbonyl CarbonAddition to form a tertiary alcohol. libretexts.org
Gilman Reagents (R'₂CuLi)Chloromethyl CarbonNucleophilic substitution of chloride. libretexts.org

Rearrangement Reactions

The structural features of this compound could potentially allow for specific rearrangement reactions, although direct examples for this specific molecule are not prominent in the literature. The principles can be inferred from related systems.

google.com-Wittig Rearrangement: The google.com-Wittig rearrangement involves the base-promoted transformation of ethers into alcohols. organic-chemistry.org While this compound is an ester, not an ether, related transformations involving the migration of a group to an adjacent carbanion are conceivable. Deprotonation adjacent to the ester oxygen could theoretically initiate a rearrangement, though this pathway competes with other base-mediated reactions like elimination or hydrolysis. The mechanism proceeds through a radical dissociation-recombination pathway within a solvent cage. organic-chemistry.org

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement typically observed in allyl vinyl ethers or allyl aryl ethers. byjus.com While not directly applicable to the saturated structure of this compound, it demonstrates a class of concerted rearrangements that can occur in ester-containing systems if unsaturation is introduced into the molecule. scirp.org

Carbocation Rearrangements: Under conditions that promote the formation of a carbocation, such as treatment with a Lewis acid, rearrangements like the Wagner-Meerwein shift can occur. msu.edu Loss of the chloride ion from the chloromethyl group would generate a primary carbocation stabilized by the adjacent oxygen. This could potentially rearrange, although it would be in competition with rapid trapping by nucleophiles.

Stereochemical Aspects of Reactivity

The chemical reactivity of this compound is significantly influenced by its stereochemistry. The molecule possesses a chiral center at the second carbon atom of the 2-methylbutanoate moiety, which gives rise to two distinct enantiomers: (R)-chloromethyl 2-methylbutanoate and (S)-chloromethyl 2-methylbutanoate. google.comgoogleapis.com The spatial arrangement of the substituents (hydrogen, methyl group, and the ester chain) around this stereocenter dictates how the molecule interacts with other chiral and achiral reagents, leading to differences in reaction rates and product formation.

The presence of this chiral center is a critical factor in the compound's application as a building block in asymmetric synthesis. acs.orgacs.org In this context, the individual (R) and (S) enantiomers are not interchangeable and are selected to impart a specific stereochemistry to the target molecule. google.comgoogleapis.com The reactivity of the chloromethyl group, a primary site for nucleophilic substitution, can be sterically hindered or electronically influenced by the conformation of the chiral butanoate group.

Research into stereoselective reactions highlights the importance of such chiral motifs. rsc.orgresearchgate.net When reacting with chiral reagents or under the influence of chiral catalysts, the two enantiomers of this compound are expected to behave differently. For instance, in enzyme-catalyzed transformations, one enantiomer may fit preferentially into the active site of an enzyme, leading to a highly enantioselective reaction where only that enantiomer is transformed, or the two enantiomers are converted into diastereomeric products at different rates. researchgate.netpolimi.it This principle is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where a specific stereoisomer is required for efficacy.

The analysis of closely related chiral esters, such as ethyl 2-methylbutanoate in food chemistry, often requires separation and quantification of the individual enantiomers, underscoring the distinct properties that arise from the chiral center. kutechfirm.com While specific kinetic data for the individual enantiomers of this compound are not extensively detailed in the provided context, the principles of stereochemistry allow for a clear understanding of its differential reactivity.

Detailed studies on analogous chiral molecules demonstrate that the stereochemical outcome of a reaction is highly dependent on the chirality of the starting materials and reagents.

Nucleophilic Substitution: In reactions involving the displacement of the chloride ion from the chloromethyl group, a chiral nucleophile would approach the (R) and (S) enantiomers differently. This differential interaction can lead to the formation of diastereomeric transition states with different energy levels, resulting in different reaction rates for each enantiomer.

Enzymatic Reactions: The use of enzymes like ketoreductases and lipases in organic synthesis is a powerful tool for achieving high enantioselectivity. researchgate.net If this compound were a substrate for such an enzyme, one enantiomer would likely be preferred, leading to a kinetic resolution or a highly stereospecific product.

Asymmetric Synthesis: As a chiral building block, (R)- or (S)-chloromethyl 2-methylbutanoate can be used to introduce a specific stereocenter into a larger molecule. For example, its reaction with a prochiral enolate in the presence of a chiral auxiliary or catalyst would likely result in the preferential formation of one diastereomer. rsc.orgresearchgate.net

The table below illustrates the expected differences in reactivity based on fundamental stereochemical principles.

Reaction TypeReactant(s)Expected Outcome for (R)- vs. (S)-enantiomer
Nucleophilic SubstitutionAchiral Nucleophile (e.g., NaOH)Reaction rates are identical. Product will be a racemic mixture if a new stereocenter is formed.
Nucleophilic SubstitutionChiral Nucleophile (e.g., (R)-2-aminobutane)Reaction rates are different (kinetic resolution). Products are diastereomers and are formed in unequal amounts.
Enzymatic HydrolysisLipase (B570770)One enantiomer is hydrolyzed significantly faster than the other, allowing for separation of the enantiomers.
Asymmetric InductionReaction with a Prochiral Nucleophile + Chiral CatalystThe products will be diastereomers, and one will be formed in excess (diastereoselectivity).

Spectroscopic Characterization and Structure Elucidation in Research

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecule, which corresponds to a unique elemental formula. missouri.edu For chloromethyl 2-methylbutanoate, the molecular formula is C₆H₁₁ClO₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁶O), the theoretical monoisotopic mass can be calculated. msu.edu

HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimentally measured m/z value. If this value matches the calculated exact mass within a very narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. warwick.ac.uk

Table 3: Exact Mass Calculation for this compound Calculated using the most abundant isotopes: C=12.000000, H=1.007825, Cl=34 .968853, O=15.994915. missouri.edustolaf.edusisweb.com

Formula Adduct Calculated Exact Mass (m/z)
C₆H₁₁³⁵ClO₂ [M+H]⁺ 151.05203

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical components of a sample via gas chromatography and then provides mass spectra for each component using mass spectrometry. nih.gov It is an ideal method for assessing the purity of a volatile compound like this compound and for analyzing it within complex mixtures. mdpi.comresearchgate.net

In a GC-MS analysis, the sample is vaporized and travels through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. mdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum is a fingerprint for the molecule, showing the molecular ion peak (if stable enough) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural clues. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond next to the carbonyl group, leading to the loss of the -OCH₂Cl group to form an acylium ion [C₅H₉O]⁺. whitman.edulibretexts.org

McLafferty Rearrangement: A characteristic rearrangement for esters that can lead to the loss of a neutral alkene molecule. whitman.edu

Loss of Chlorine: Cleavage of the C-Cl bond to give a [M-Cl]⁺ fragment. researchgate.net

Loss of the Chloromethyl Radical: Cleavage to lose a ·CH₂Cl radical.

The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and quantification of the compound. emich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups within a molecule by probing its vibrational modes. theanalyticalscientist.com For this compound, the spectra are dominated by absorptions corresponding to the ester group and the alkyl halide.

The most prominent feature in the IR spectrum is the intense absorption band due to the carbonyl (C=O) stretch of the ester group, typically found around 1730-1750 cm⁻¹. oup.com The C-O stretching vibrations of the ester linkage appear in the fingerprint region, usually as two distinct bands. The C-Cl stretch gives rise to a band in the lower frequency region of the spectrum. Aliphatic C-H stretching and bending vibrations are also clearly visible.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2850-3000C-H StretchAlkyl (CH, CH₂, CH₃)Medium-Strong
~1740C=O StretchEsterVery Strong (IR), Medium (Raman)
1350-1470C-H BendAlkyl (CH, CH₂, CH₃)Variable
1150-1250C-O Stretch (Acyl-Oxygen)EsterStrong
1000-1100C-O Stretch (Alkyl-Oxygen)EsterStrong
600-800C-Cl StretchAlkyl ChlorideMedium-Strong

This compound possesses several single bonds (C-C, C-O, O-CH₂) around which rotation can occur, leading to the existence of multiple conformational isomers (conformers). Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive technique for studying this conformational isomerism. nih.gov

Different conformers, such as gauche and trans arrangements along the molecular backbone, will have slightly different potential energies and, consequently, distinct vibrational frequencies for their skeletal bending and torsional modes. researchgate.net Research on analogous molecules like methyl butanoate has shown that different conformers can be identified and even quantified by analyzing the low-frequency Raman spectra, often with the aid of computational chemistry. nih.gov For this compound, one would expect to see different sets of peaks in the fingerprint region (below 1500 cm⁻¹), with the relative intensities of these peaks changing with temperature or physical state, reflecting the shifting equilibrium between the conformers. researchgate.net

Functional Group Identification and Band Assignment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimelb.edu.au This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature. To perform such an analysis, the compound, which is likely a liquid at room temperature, would need to be crystallized. This is typically achieved by slow evaporation of a solution or by carefully cooling the neat liquid until a single, high-quality crystal forms.

If a crystal structure were obtained, it would provide an exact model of the lowest-energy conformer in the crystal lattice. This solid-state structure would serve as a crucial benchmark for validating the results from computational models and conformational analyses performed in the gas or liquid phase using techniques like vibrational spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. bioglobax.com The absorption of photons promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. maharajacollege.ac.in

The chromophores in this compound are the carbonyl group (C=O) of the ester and the chlorine atom, both of which possess non-bonding electrons (n). The molecule lacks extensive conjugation, so any absorptions are expected to be in the ultraviolet region, not the visible range.

The primary electronic transitions possible are:

n → π transition:* An electron from a non-bonding orbital on the carbonyl oxygen is promoted to the anti-bonding π* orbital of the C=O bond. This is a relatively low-energy, but "forbidden," transition, resulting in a weak absorption band. matanginicollege.ac.in For simple esters, this typically occurs in the 200-220 nm range.

π → π transition:* An electron from the bonding π orbital of the carbonyl group is excited to the anti-bonding π* orbital. This is a high-energy, "allowed" transition, leading to a strong absorption band, usually below 200 nm. matanginicollege.ac.in

n → σ transition:* An electron from a non-bonding orbital on the chlorine or oxygen atom is promoted to an anti-bonding σ* orbital of the C-Cl or C-O bond. These transitions are high in energy and typically occur in the far-UV region (< 200 nm). bspublications.net

Due to the lack of conjugation, the UV-Vis spectrum of this compound is expected to be relatively simple, primarily characterized by the weak n → π* transition of the ester carbonyl group.

TransitionOrbitals InvolvedExpected Wavelength (λₘₐₓ)Expected Intensity (ε)
n → πNon-bonding (C=O) → π (C=O)~200-220 nmWeak (< 100 L mol⁻¹ cm⁻¹) matanginicollege.ac.in
π → ππ (C=O) → π (C=O)< 200 nmStrong (> 1000 L mol⁻¹ cm⁻¹) matanginicollege.ac.in
n → σNon-bonding (Cl, O) → σ (C-Cl, C-O)< 200 nmWeak-Medium bspublications.net

Computational Chemistry and Theoretical Studies of Chloromethyl 2 Methylbutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Chloromethyl 2-methylbutanoate. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, molecular energies, and geometric parameters.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and energetics of organic molecules like this compound. uq.edu.au DFT methods are favored for their balance of computational cost and accuracy. In the context of this compound, DFT calculations can elucidate key aspects of its reactivity and stability.

DFT calculations can be employed to model transition states and analyze charge distribution, which is particularly relevant for understanding the reactivity of the chloromethyl group. The electrophilicity of the carbonyl carbon and the influence of the electron-withdrawing chlorine atom can be quantified, providing predictions for its behavior in nucleophilic substitution reactions. Furthermore, DFT is instrumental in verifying that a calculated structure corresponds to an energy minimum through frequency calculations, ensuring the absence of imaginary frequencies.

PropertyDescriptionApplication to this compound
Electronic Structure Distribution of electrons within the molecule.Determines reactivity, polarity, and spectroscopic properties.
Energetics The total energy of the molecule and its conformers.Predicts the most stable geometric arrangements.
Charge Distribution The partial charges on each atom in the molecule.Highlights electrophilic and nucleophilic sites, key to reaction mechanisms.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. archive.orgusm.edu These methods, while often more computationally intensive than DFT, can provide highly accurate benchmark data for molecular properties. For this compound, ab initio calculations, such as coupled-cluster theory, can be used to obtain precise potential energy and dipole moment surfaces. mpg.de

Solving the time-independent Schrödinger equation for the electrons at a fixed set of nuclear coordinates is the first step in these calculations. iitg.ac.in This yields the ground-state energy and wavefunction. By systematically changing the nuclear coordinates, a potential energy surface can be mapped out. iitg.ac.in

Conformational Analysis and Potential Energy Surfaces

Theoretical calculations are essential for mapping the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformers can be determined. For related, more complex systems, computational modeling has been used to determine the preferred diastereomers. uq.edu.au The relative energies of different conformers, such as staggered versus eclipsed forms, dictate their populations at a given temperature. libretexts.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Flexibility and Dynamic Behavior

MD simulations can be used to explore the conformational flexibility of this compound in detail. libretexts.org By simulating the molecule over a period of time, it is possible to observe transitions between different conformational states and to calculate the free energy landscape associated with these changes. This provides a more realistic picture of the molecule's behavior in a solution or other condensed phase than static calculations alone. For other molecules, molecular dynamics simulations have been used to understand collective interactions. acs.org

Intermolecular Interactions

The way this compound interacts with other molecules is critical to its physical and chemical properties. MD simulations can model these intermolecular interactions explicitly. For example, simulations could be used to study the interactions between this compound molecules in the liquid state or its interactions with solvent molecules. These simulations can provide insights into properties like boiling point, solubility, and how the molecule might bind to a biological target. The interactions between cations and anions have been shown to be more significant than anion-CO2 interactions in determining CO2 solubility in some ionic liquids. acs.org

Reactivity and Mechanism Predictions

Computational chemistry offers a powerful lens for predicting the reactivity of molecules and elucidating the intricate pathways of chemical reactions. For this compound, theoretical studies provide invaluable insights into its electronic structure and potential chemical behavior. These predictions are grounded in the principles of quantum mechanics, allowing for the characterization of molecular orbitals and the energetic landscapes of reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is anticipated to be localized primarily on the oxygen atoms of the ester group, which possess lone pairs of electrons. The LUMO, conversely, is expected to be centered on the antibonding σ* orbital of the carbon-chlorine bond. This distribution suggests that the molecule is susceptible to nucleophilic attack at the chloromethyl carbon, leading to the displacement of the chloride ion. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.

Parameter Description Predicted Value (Illustrative)
HOMO Energy Energy of the Highest Occupied Molecular Orbital-10.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital1.2 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO11.7 eV

Reaction Pathway Elucidation and Transition State Calculations

Theoretical calculations can map out the energetic profile of a chemical reaction, identifying the most favorable pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate. For this compound, a key reaction is its hydrolysis, which can proceed through different mechanisms.

Computational models can be employed to calculate the activation energies for various potential pathways, such as an SN2 mechanism involving a backside attack by a nucleophile (e.g., a water molecule) on the chloromethyl carbon, or an SN1-like mechanism involving the initial formation of a carbocation. By comparing the calculated energy barriers, the most likely mechanism can be determined. These calculations typically involve sophisticated methods like Density Functional Theory (DFT) to accurately model the electronic changes throughout the reaction.

Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying key chemical concepts. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO. A harder molecule is less reactive, while a softer molecule is more reactive.

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) describes its electron-donating capability. For this compound, the presence of the electron-withdrawing chlorine atom and the carbonyl group suggests a significant electrophilic character. These indices are invaluable for predicting how the molecule will interact with other chemical species.

Index Formula Description Predicted Character
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to deformation of electron cloudModerately Hard
Electrophilicity (ω) μ2 / (2η) where μ ≈ (EHOMO + ELUMO) / 2Propensity to act as an electron acceptorElectrophilic
Nucleophilicity (N) EHOMO(Nu) - EHOMO(TCE)Propensity to act as an electron donorWeakly Nucleophilic

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, aiding in their identification and structural elucidation.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding tensors for each nucleus within the molecule, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation.

Nucleus Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
CH3 (methyl of butanoate)~0.9~11
CH2 (of butanoate)~1.5~26
CH (of butanoate)~2.4~41
CH3 (on butanoate chain)~1.2~16
O-CH2-Cl~5.7~68
C=ON/A~170

Simulated Vibrational and Electronic Spectra

Computational chemistry can simulate the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. Key predicted vibrational modes would include the C=O stretch of the ester group, typically appearing around 1740-1760 cm-1, and the C-Cl stretch, expected in the range of 600-800 cm-1.

Furthermore, electronic spectra, such as UV-Vis spectra, can be simulated using time-dependent DFT (TD-DFT). These calculations predict the electronic transitions between molecular orbitals. For this compound, the primary electronic transitions are expected to be n → π* transitions associated with the carbonyl group.

Spectroscopic Technique Predicted Key Features
Infrared (IR) Spectroscopy Strong C=O stretch (~1750 cm-1), C-O stretches (~1100-1300 cm-1), C-Cl stretch (~700 cm-1)
UV-Vis Spectroscopy n → π* transition (~210-220 nm)

Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the availability of advanced computational chemistry methods that provide deep insights into molecular properties, specific studies detailing these analyses for this compound are not present in accessible academic and research databases.

Therefore, the detailed research findings required to populate the sections on advanced theoretical descriptors—including Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and Quantum Theory of Atoms in Molecules (QTAIM) with Non-Covalent Interaction (NCI) Analysis—are not available.

General principles of these computational methods are well-established and routinely applied to a wide range of molecules. For instance, MEP mapping is used to visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. rsc.org NBO analysis provides a chemically intuitive picture of bonding by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) orbitals, allowing for the study of charge transfer and hyperconjugative interactions. sigmaaldrich.cn QTAIM and NCI analyses are powerful tools for characterizing chemical bonds and identifying non-covalent interactions based on the topology of the electron density. acs.org

However, without specific application of these methods to this compound in peer-reviewed studies, any discussion would be purely hypothetical and not based on concrete research findings as required. The scientific community has yet to publish dedicated computational work on this particular ester.

Applications and Research Utility of Chloromethyl 2 Methylbutanoate in Chemical Science

Role as an Intermediate in Fine Chemical Synthesis

The utility of Chloromethyl 2-methylbutanoate in fine chemical synthesis is primarily due to its bifunctional nature. The chloromethyl group provides a reactive site for nucleophilic substitution, while the ester group can be modified or carried through synthetic sequences.

The structural motifs present in this compound are relevant to agrochemical research. While direct application of this specific compound is not extensively documented in public literature, related structures are explored for their potential biological activity in agriculture. smolecule.com For instance, other complex chloromethyl esters are investigated for their utility in developing new agrochemicals, such as fungicides or herbicides. environmentclearance.nic.in The combination of a fatty acid derivative and a reactive chloromethyl group is a feature found in molecules designed to interact with biological systems in plants and insects. researchgate.net The research into similar compounds suggests that this compound could serve as a valuable building block for synthesizing new candidate molecules for screening in agrochemical development programs.

The reactivity of the chlorine atom in this compound makes it an excellent substrate for synthesizing a variety of specialty esters and other derivatives through nucleophilic substitution. chempanda.com A documented example is its reaction with a silver salt of a sulfonic acid, such as silver salt of methane (B114726) sulfonic acid, in a solvent like acetonitrile. google.com This reaction replaces the chloro group to yield the corresponding ((methylsulfonyl)oxy)methyl 3-methylbutanoate, a sulfonate ester derivative. google.com This transformation highlights its utility in creating derivatives where the leaving group properties of the original chloro atom are exploited to introduce new functional groups, thereby expanding the molecular diversity achievable from this starting material.

Building Block for Agrochemicals Research

Materials Science Applications

In materials science, the focus is on creating substances with novel or enhanced physical and chemical properties. The functional groups within this compound offer potential for its integration into new materials.

This compound holds potential for use in polymer and resin chemistry. Its structure is analogous to other monomers used in the manufacture of specialty polymers. For example, Methyl 2-chloroacrylate (B1238316) is a known monomer for producing acrylic high polymers. wikipedia.org The chloromethyl group can participate in various polymerization reactions or be used to modify existing polymers. The introduction of the 2-methylbutanoate side chain could influence the physical properties of the resulting polymer, such as its glass transition temperature, flexibility, and solubility. Research on other functional esters suggests that they can be incorporated into polymers to create materials with enhanced durability or specific chemical resistance.

The development of functional materials often relies on incorporating specific chemical moieties that impart desired characteristics, such as photoresponsiveness or specific binding capabilities. While specific research on this compound in this context is limited, its reactive nature makes it a candidate for such applications. For instance, it could be used to functionalize surfaces or nanoparticles. The chloromethyl group can form a covalent bond with a suitable substrate, while the ester group provides a different chemical handle or simply modifies the surface properties. The synthesis of photoresponsive polymers has been demonstrated using other complex chloromethyl ester derivatives, indicating a pathway where such molecules can be used to build materials that respond to external stimuli like light. dntb.gov.ua

Potential in Polymer and Resin Chemistry

Catalysis and Ligand Design

This compound serves as a valuable building block in the field of catalysis and ligand design due to its bifunctional nature. It possesses a reactive chloromethyl group, which is a potent alkylating agent, and an ester moiety that can influence the steric and electronic properties of a final molecular structure. This unique combination allows for its use as a precursor in the synthesis of specialized molecules for catalytic applications.

Precursor for Catalytic Ligands and Metal-Organic Frameworks (MOFs)

The design of effective ligands is central to the advancement of homogeneous catalysis. Ligands coordinate to a central metal atom, and their structure dictates the catalyst's activity, selectivity, and stability. mdpi.com The modification of phosphine (B1218219) ligands, a cornerstone of catalysis, often involves the substitution of aryl groups with alkyl groups to fine-tune the catalyst's properties. chemrxiv.org this compound can be employed as a reagent in these modifications. Its chloromethyl group can react with a nucleophilic phosphorus center, allowing for the introduction of the 2-methylbutanoyloxymethyl group onto the phosphine. This strategy enables the creation of a diverse library of phosphine ligands with varied steric and electronic profiles from common precursors. chemrxiv.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules, often referred to as linkers. wikipedia.orgmdpi.com The synthesis of MOFs typically involves the self-assembly of these components in a solution. ossila.comnih.gov While direct use of this compound as a linker is not common, its chemical structure makes it a viable precursor for creating suitable organic linkers. The reactive chloro group can be substituted with a coordinating functional group, such as a carboxylate or an amine, through nucleophilic substitution. The resulting molecule would then possess the necessary functionality to coordinate with metal centers and form a stable framework, with the 2-methylbutanoate portion influencing the pore size and surface chemistry of the MOF. nih.gov

Table 1: Potential Synthetic Utility in Ligand and MOF Linker Synthesis

Component Reactive Group Potential Reaction Resulting Structure Feature Application
This compound Chloromethyl (-CH₂Cl) Nucleophilic substitution with a phosphine P-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ Modified Phosphine Ligand

Applications in Organic Catalysis

The primary role of this compound in organic catalysis is not as a catalyst itself, but as a strategic starting material for building the organic ligands that are essential for the function of metal-based catalysts. In palladium-catalyzed cross-coupling reactions, for instance, the ligand's structure is critical for achieving high yields and selectivity. nih.gov By using reagents like this compound, chemists can systematically modify ligand backbones. This allows for the exploration of "ligand space" to find the optimal catalyst for a specific transformation. For example, attaching the 2-methylbutanoyloxymethyl group to a ligand can introduce steric bulk that may enhance enantioselectivity in asymmetric catalysis or improve catalyst stability by preventing the formation of inactive dimers. nih.gov

The development of catalysts for specific industrial processes often requires extensive screening of ligands. The ability to rapidly synthesize a variety of ligands from versatile building blocks is therefore highly advantageous. The reactivity of the chloromethyl group provides a straightforward method for grafting the ester-containing fragment onto different molecular scaffolds, facilitating the accelerated discovery of new and effective catalysts for a range of organic reactions. chemrxiv.org

Chemical Probes and Reagents for Mechanistic Studies

The reactive nature of this compound makes it a useful tool for investigating chemical and biological processes. Its electrophilic chloromethyl group can form covalent bonds with nucleophilic species, a property that is exploited in the design of chemical probes and derivatization reagents.

Probes for Enzyme Mechanism Elucidation

Understanding the mechanism of enzyme catalysis is a fundamental goal in biochemistry. biologiachile.cl One powerful method for this is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes. nih.gov These probes are typically small molecules that mimic an enzyme's substrate and possess a reactive group (a "warhead") that forms a covalent bond with a catalytic residue in the active site. biologiachile.cl

While there is limited literature specifically detailing the use of this compound as an enzyme probe, its structure is well-suited for such applications. The ester portion can guide the molecule into the active site of esterases or lipases, while the chloromethyl group can act as an electrophilic warhead, alkylating nucleophilic amino acid residues such as histidine, cysteine, or aspartate. This covalent modification can inactivate the enzyme, allowing for the identification of the labeled residue and providing insight into the catalytic mechanism. biologiachile.clsmolecule.com The general principle of using structurally similar, reactive analogs to probe enzyme function is a well-established strategy in chemical biology. nih.gov

Reagents for Derivatization in Analytical Chemistry

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a technique used to chemically modify an analyte to enhance its analytical properties. research-solution.com This process can increase the analyte's volatility, improve its thermal stability, or introduce a functional group that enhances its detectability. fujifilm.comsigmaaldrich.com

This compound is listed as a derivatization reagent for modifying biologically active molecules. google.comgoogle.com Its utility stems from the reactivity of the chloromethyl group, which can undergo a nucleophilic substitution reaction with various functional groups present in an analyte. For example, it can react with a carboxylic acid to form a 2-methylbutanoyloxymethyl ester, or with a phenol (B47542) to form a corresponding ether. This modification masks the polar functional group of the analyte, reducing its polarity and increasing its volatility, making it more suitable for GC analysis. The resulting derivative will also have a different retention time and mass spectral fragmentation pattern, which can aid in its identification and quantification. research-solution.com

Table 2: Derivatization Reactions with this compound

Analyte Functional Group Reaction Type Derivative Formed Purpose in GC Analysis
Carboxylic Acid (-COOH) Esterification R-COO-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ Increase volatility, improve peak shape
Phenol (Ar-OH) Etherification Ar-O-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ Increase volatility, reduce tailing
Amine (-NH₂) Alkylation R-NH-CH₂-O-C(=O)CH(CH₃)CH₂CH₃ Improve thermal stability, alter fragmentation

Flavor and Fragrance Chemistry Research

Esters are a prominent class of compounds in the flavor and fragrance industry, often imparting characteristic fruity and sweet aromas. wordpress.com Specifically, esters derived from 2-methylbutanoic acid, such as ethyl 2-methylbutyrate, are known for their green, fruity, apple-like notes and are found in various fruits. wordpress.commdpi.com

This compound is not typically used directly as a flavor or fragrance ingredient in consumer products. Its high reactivity makes it more valuable as an intermediate in the research and synthesis of novel flavor and fragrance compounds. jfda-online.com The stability of flavor compounds is a critical factor in food processing and storage, and much research is dedicated to understanding and controlling their degradation. jfda-online.com

The chemical structure of this compound allows chemists to use it as a synthon to introduce the desirable 2-methylbutanoate fragrance profile onto other molecular structures. The reactive chloromethyl group provides a chemical handle for attaching the ester to a different molecule, potentially creating a new flavorant with modified properties, such as increased stability, different volatility, or a more complex flavor profile. For instance, it could be reacted with a sulfur-containing alcohol to synthesize complex esters known to contribute to meaty and savory flavors, an area of active research. researchgate.net This application highlights its utility as a tool in the discovery and development phase of flavor chemistry, enabling the creation of next-generation flavor molecules.

Environmental and Sustainability Aspects in Chemical Research

Environmental Fate and Transport Studies

Understanding how a chemical behaves in the environment is crucial for assessing its potential impact. The following subsections detail the expected environmental fate of chloromethyl 2-methylbutanoate based on its chemical structure and the behavior of analogous compounds.

In soil, the degradation of this compound would likely be influenced by both abiotic and biotic processes. Abiotic degradation would primarily involve hydrolysis in the soil water. oup.com The persistence of halogenated compounds in the environment can be a concern due to their resistance to breakdown by soil bacteria. ncert.nic.in However, the ester linkage in this compound provides a site for biological attack.

Table 1: Predicted Degradation Products of this compound in Environmental Matrices

Environmental MatrixPrimary Degradation PathwayPredicted Products
WaterHydrolysis2-Methylbutanoic Acid, Formaldehyde (B43269), Hydrochloric Acid
SoilHydrolysis, Biodegradation2-Methylbutanoic Acid, Formaldehyde, Hydrochloric Acid, Biomass

This table is based on the expected reactivity of the functional groups in this compound and data from analogous compounds.

Photolytic Processes: Photodegradation, the breakdown of compounds by light, is another potential environmental fate process. For alkyl halides, photolysis can occur through the absorption of high-energy photons, leading to the cleavage of the carbon-halogen bond and the formation of radical species. acs.orgstudyrocket.co.ukacs.org In the case of this compound, ultraviolet (UV) radiation from sunlight could induce the breaking of the C-Cl bond. studyrocket.co.uk The presence of other substances in the environment, such as Fe(III), can also promote the photodegradation of related compounds like aliphatic carboxylic acids, leading to the formation of alkyl halides. nih.gov

Biodegradation Processes: The biodegradability of this compound is expected to be influenced by its two main functional groups: the ester and the chloromethyl group. The ester group is generally susceptible to enzymatic hydrolysis by a wide range of microorganisms. lyellcollection.org The biodegradation of fatty acid methyl esters (FAMEs), for example, is initiated by de-esterification to the corresponding fatty acid and alcohol. lyellcollection.org Similarly, microorganisms in soil and water would likely hydrolyze this compound to 2-methylbutanoic acid and chloromethanol (B13452849), which would then be further metabolized.

The chloromethyl group, a haloalkane moiety, can also undergo biodegradation. Some bacteria possess haloalkane dehalogenases that catalyze the hydrolytic cleavage of the carbon-halogen bond, converting haloalkanes to their corresponding alcohols. nih.gov This process has been observed in various mycobacteria. nih.gov Therefore, it is plausible that certain soil and aquatic microorganisms can dehalogenate the chloromethyl group of the compound or its hydrolysis products. Halogenated compounds, in general, are known to persist in the environment to varying degrees due to their resistance to breakdown by some soil bacteria. ncert.nic.incollegedunia.com

The mobility of this compound in the environment, particularly in soil, will be governed by its adsorption to soil particles. The extent of adsorption is often related to the organic carbon content of the soil and the hydrophobicity of the chemical, commonly estimated by the octanol-water partition coefficient (Kow).

For esters, adsorption tends to increase with the length of the carbon chain. Short-chain esters generally have lower adsorption potential. Given its relatively small size, this compound is expected to have limited adsorption to soil organic matter, suggesting it could be mobile in soil and potentially leach into groundwater. However, its rapid hydrolysis in aqueous environments would likely limit its transport over long distances. canada.ca The degradation products, such as 2-methylbutanoic acid, will have their own transport characteristics, with the acid form being more mobile in water. The adsorption of short-chain organic acids onto marine sediments has been observed to be complex and not solely dependent on surface area. hawaii.edu

Table 2: Predicted Environmental Mobility of this compound

Environmental CompartmentPredicted MobilityRationale
SoilHigh (before degradation)Short alkyl chain and ester functionality suggest low adsorption.
WaterHigh (before degradation)Expected to be soluble, but rapid hydrolysis will limit transport.
AirModerateVolatility is expected, but hydrolysis in atmospheric water droplets is likely.

This table is based on the structural properties of this compound and general principles of environmental chemistry.

Photolytic and Biodegradation Processes

Green Chemistry Principles in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The synthesis of chloromethyl esters like this compound can be approached using green chemistry principles. A common method for synthesizing chloromethyl esters involves the reaction of a carboxylic acid with a chloromethylating agent. mdpi.com Sustainable approaches to this synthesis could involve:

Use of Greener Solvents: Traditional syntheses of chloromethyl esters often use hazardous solvents. rsc.org The use of greener, bio-based solvents like dihydrolevoglucosenone (Cyrene) has been shown to be effective and can significantly reduce reaction times, especially when combined with microwave irradiation. rsc.org

Catalysis: Employing efficient catalysts can reduce energy consumption and improve reaction selectivity, minimizing byproducts.

Renewable Feedstocks: The 2-methylbutanoic acid portion of the molecule can potentially be derived from renewable sources. For example, some fusel oils, byproducts of fermentation, contain 2-methyl-1-butanol (B89646), which can be oxidized to 2-methylbutanoic acid.

A potential synthesis route for this compound is the reaction of 2-methylbutanoic acid with a chloromethylating agent such as chloromethyl chlorosulfate (B8482658) or by reacting the sodium salt of the acid with chloromethyl ether. mdpi.com More recent and potentially greener methods involve the direct reaction of carboxylic acids with reagents like 5-(chloromethyl)furfural (CMF), a biomass-derived intermediate, to form esters. rsc.orgacs.org

Waste Minimization: A key principle of green chemistry is the prevention of waste. primescholars.com In the synthesis of this compound, waste can be minimized by optimizing reaction conditions to achieve high yields and selectivity, thus reducing the formation of byproducts. The use of catalytic rather than stoichiometric reagents also contributes to waste reduction. For instance, if a base is required to neutralize an acidic byproduct, using a catalytic amount or a recyclable base is preferable.

Atom Economy: Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. primescholars.com It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Consider a plausible synthesis of this compound from 2-methylbutanoic acid and chloromethyl methyl ether:

C₅H₁₀O₂ + CH₃OCH₂Cl → C₆H₁₁ClO₂ + CH₃OH

Table 3: Atom Economy Calculation for a Synthesis of this compound

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
2-Methylbutanoic AcidC₅H₁₀O₂102.13
Chloromethyl methyl etherC₂H₅ClO80.51
Total Reactant MW 182.64
This compoundC₆H₁₁ClO₂150.60
Methanol (Byproduct)CH₄O32.04
Desired Product MW 150.60

Atom Economy = (150.60 / 182.64) x 100% = 82.46%

An atom economy of 82.46% indicates that a significant portion of the reactant atoms are incorporated into the final product, which is a reasonably efficient reaction from an atom economy perspective. primescholars.com However, there is still room for improvement by designing syntheses that are addition or rearrangement reactions, which can have 100% atom economy. primescholars.com

Sustainable Synthetic Methodologies

Life Cycle Assessment (LCA) in Chemical Production and Use

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life, from the extraction of raw materials to its final disposal. reagens-group.com For a chemical compound like this compound, a "cradle-to-gate" LCA would typically be conducted, analyzing the impacts from raw material acquisition through the manufacturing process. nih.gov

While a specific LCA for this compound is not publicly available, the assessment would be guided by established ISO standards 14040 and 14044. reagens-group.com The analysis would quantify inputs such as energy and raw materials, and outputs such as emissions to air, water, and soil, as well as waste generated. mdpi.com The results of such an assessment would highlight the stages with the most significant environmental burdens, offering opportunities for process optimization to enhance sustainability. researchgate.net For instance, the use of bio-based feedstocks for the production of the 2-methylbutanoic acid component could potentially lower the carbon footprint of the final product. nih.gov

Interactive Data Table: Conceptual Life Cycle Inventory for this compound Production (per kg of product)

This table presents a conceptual overview of the types of inputs and outputs that would be quantified in a Life Cycle Inventory (LCI) for the production of this compound. The values are illustrative and would need to be determined through a detailed process-specific analysis.

Life Cycle Stage Inputs Outputs to Air Outputs to Water Waste
Raw Material Acquisition 2-methylbutanoic acid, Chlorinating agent, SolventsGreenhouse gas emissions from transport-Packaging waste
Manufacturing Electricity, Process waterVolatile Organic Compounds (VOCs), Carbon dioxideWastewater containing organic and inorganic by-productsSpent catalysts, Solid waste
Purification Solvents, EnergySolvent emissions-Distillation residues

Risk Assessment Methodologies in Chemical Research

Chemical risk assessment is a systematic process to evaluate the potential for adverse effects on human health and the environment from exposure to a chemical substance. canada.cacanada.ca The process generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov

For this compound, hazard identification would involve evaluating its intrinsic properties. Based on data for structurally similar compounds, such as other short-chain alkyl halides and esters, it can be inferred that this compound may present several hazards. canada.cacornell.edu For instance, related compounds are known to be flammable and can cause skin and eye irritation. angenechemical.com The presence of the chloromethyl group suggests potential for reactivity.

A comprehensive risk assessment would also consider the compound's environmental fate, including its persistence, bioaccumulation potential, and toxicity to aquatic organisms. europa.eu The hydrolysis of the ester bond is a likely degradation pathway in aqueous environments, which could mitigate persistence. canada.cafoodb.ca However, the degradation products, which would include 2-methylbutanoic acid and formaldehyde (from the hydrolysis of the chloromethyl group), would also need to be assessed for their own environmental risks. canada.ca

Interactive Data Table: Inferred Hazard Profile for this compound based on Analogous Compounds

This table summarizes the potential hazards of this compound based on the reported classifications of structurally related compounds.

Hazard Category Inferred Hazard for this compound Basis from Analogous Compounds
Physical Hazards Flammable liquidGeneral property of low molecular weight esters and alkyl halides. ccbc.com
Health Hazards Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritationGHS classifications for Chloromethyl 3-methylbutanoate and other related esters. angenechemical.com
Environmental Hazards Potentially toxic to aquatic lifeHazard statements for similar compounds. ambeed.com

In the absence of extensive empirical data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable tools for estimating the environmental hazards of a chemical. researchgate.netepa.gov QSAR models use the molecular structure of a compound to predict its physicochemical properties, environmental fate, and toxicological effects. ceur-ws.org

For this compound, QSAR models could be employed to predict key environmental parameters:

Biodegradability: Predicting whether the compound is readily biodegradable is crucial for assessing its persistence in the environment. Models for biodegradability often consider factors such as molecular weight and the presence of functional groups that are susceptible to microbial degradation. europa.eu The ester linkage in this compound would likely be a primary site for enzymatic hydrolysis during biodegradation. researchgate.netresearchgate.netgoogle.comresearchgate.net

Aquatic Toxicity: QSAR models can estimate the acute toxicity of a substance to representative aquatic organisms such as fish, daphnia, and algae. researchgate.net These predictions are often expressed as the concentration that is lethal to 50% of the test population (LC50) or the effective concentration that causes a response in 50% of the population (EC50).

Bioaccumulation Potential: The octanol-water partition coefficient (log Kow) is a key parameter used to predict a chemical's potential to bioaccumulate in organisms. QSAR models can provide an estimate of this value based on the compound's structure.

The use of multiple QSAR models and a consensus approach can improve the reliability of the predictions. epa.gov Machine learning techniques are also being increasingly applied to enhance the accuracy of toxicity assessments. uva.nl

Interactive Data Table: Illustrative QSAR Predictions for this compound

This table presents hypothetical, yet scientifically plausible, QSAR predictions for the environmental hazard assessment of this compound. These values are for illustrative purposes and would need to be confirmed by validated models or experimental testing.

Predicted Endpoint Predicted Value Interpretation
Ready Biodegradability Not readily biodegradableThe presence of the halogen may inhibit rapid biodegradation.
Fish 96-hr LC50 10-100 mg/LConsidered harmful to aquatic life.
Daphnia 48-hr EC50 10-100 mg/LConsidered harmful to aquatic invertebrates.
Algae 72-hr EC50 1-10 mg/LPotentially toxic to algae.
Log Kow (Octanol-Water Partition Coefficient) 2.5Moderate potential for bioaccumulation.

Future Directions and Emerging Research Avenues for Chloromethyl 2 Methylbutanoate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like chloromethyl 2-methylbutanoate. These computational tools offer the ability to predict reaction outcomes and molecular properties with increasing accuracy, thereby reducing the need for extensive empirical experimentation. cam.ac.ukacs.org For instance, ML models, including neural networks (NN), Gaussian processes (GPs), and random forests, can be trained on large datasets of esterification and hydrogenation reactions to predict yields and optimal conditions. cam.ac.uknd.edu

In the context of this compound, AI can be leveraged in several ways:

Reaction Yield Prediction : By analyzing data from similar esterification reactions, ML algorithms can predict the yield of synthetic routes to this compound under various conditions (e.g., catalyst, temperature, solvent). nd.eduarxiv.org

Catalyst Discovery : Machine learning can accelerate the discovery of new, more efficient catalysts for ester hydrogenation or synthesis by identifying promising candidates from vast chemical spaces. cam.ac.uk

Property Prediction : AI models can estimate key physicochemical and reactivity parameters, such as electrophilicity and nucleophilicity, which are crucial for understanding and predicting the chemical behavior of the chloromethyl group. rsc.org A study demonstrated that ML models could predict methyl anion affinities (MAAs), a measure of electrophilicity, for esters, which can be used to assess their stability and reactivity. rsc.org

Process Optimization : Algorithms can predict optimal reaction parameters, such as temperature and pressure, minimizing resource consumption and improving process efficiency. cam.ac.uk For example, a Gaussian process model predicted pressure with high accuracy (RMSE of 3.3%) for ester hydrogenation reactions. cam.ac.uk

Table 1: Potential Applications of Machine Learning Models in this compound Research

Machine Learning Model Application Area Predicted Parameter for this compound Potential Benefit
Gaussian Process (GP) Reaction Optimization Yield, Temperature, Pressure cam.ac.uk Accelerated discovery of optimal synthesis conditions.
Artificial Neural Network (ANN) Yield Prediction Isolated yield of enzymatic synthesis arxiv.org Efficient screening of biocatalysts and reaction conditions.
Random Forest (RF) Reaction Outcome Reaction yield nd.edu Robust prediction based on diverse reaction features.
Graph Neural Network (GNN) Property Prediction Nucleophilicity/Electrophilicity rsc.org Deeper understanding of reactivity for designing new transformations.

Exploration of Novel Reactivity Patterns and Synthetic Pathways

While the synthesis of chloromethyl esters is known, future research will likely focus on discovering novel reactivity patterns and more efficient, sustainable synthetic pathways. The high reactivity of the chloromethyl ester group makes it a versatile intermediate for numerous transformations. google.com

Key areas for exploration include:

Selective Functionalization : Research into the selective activation of the C-Cl bond in the presence of the ester group is a promising avenue. Studies on analogous compounds like 5-(chloromethyl)furfural (CMF) have shown that the reactivity of the chloromethyl group can be significantly altered by modifying the other functional group on the molecule. rsc.orgresearchgate.net This suggests that the ester moiety in this compound influences the chloromethyl group's reactivity, a phenomenon that could be exploited for selective nucleophilic substitutions.

Novel Rearrangements : Investigating potential rearrangement reactions could lead to complex molecular scaffolds from a simple starting material. For example, novel rearrangements have been observed in other systems containing chloromethyl groups, such as the conversion of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters. researchgate.net

Green Synthesis Routes : Developing catalytic, waste-free synthetic methods is a major goal. Ester metathesis, a process that scrambles and reforms ester fragments, has been shown to create new esters and alcohols without generating waste. oist.jp Applying such concepts to this compound could provide access to new derivatives through environmentally benign pathways.

Flow Chemistry : The use of continuous flow reactors can offer significant advantages for the synthesis of reactive intermediates like chloromethyl esters. google.com This technology allows for precise control over reaction parameters, improved safety by minimizing the accumulation of hazardous species, and easier scalability. google.commdpi.com

Table 2: Emerging Synthetic Pathways for this compound and its Derivatives

Synthetic Approach Description Potential Advantage
Selective Nucleophilic Substitution Exploiting the electronic influence of the ester to control reactivity at the chloromethyl site. rsc.orgresearchgate.net Access to a wide range of functionalized 2-methylbutanoate derivatives.
Catalytic Metathesis A waste-free reaction that rearranges ester fragments to form new ester products. oist.jp Atom-economic and environmentally friendly synthesis of novel esters.
In-situ Generation and Reaction Producing chloromethyl methyl ether or similar reagents in a flow reactor for immediate use in subsequent reactions. google.com Enhanced safety, speed, and process control.
Tandem Reactions Designing multi-step sequences in a single pot, such as the TiCl4-mediated reactions of keto esters to form complex heterocycles. acs.org Increased molecular complexity and synthetic efficiency.

Bio-inspired Synthesis and Applications

Nature provides a vast blueprint for efficient and selective chemical transformations. Bio-inspired synthesis and biocatalysis represent a paradigm shift toward greener and more sustainable chemistry, which can be applied to the production of this compound. researchgate.netorganic-chemistry.org

Future research directions include:

Enzymatic Esterification : Utilizing enzymes such as lipases and esterases, which operate under mild conditions, can offer high chemo-, regio-, and enantioselectivity. numberanalytics.commt.com The enzymatic synthesis of esters avoids harsh reagents and high temperatures associated with traditional Fischer esterification. acs.org

Engineered Biocatalysts : Advances in protein engineering allow for the design of enzymes tailored for specific, non-natural reactions. researchgate.netresearchgate.net An enzyme could potentially be engineered to catalyze the direct synthesis of this compound or its chiral isomers with high precision.

Bio-inspired Catalysis : Mimicking natural processes can lead to novel catalysts. For example, bio-inspired photosensitizers have been developed for light-induced esterification reactions, offering an energy-efficient alternative to thermal methods. researchgate.net Similarly, research on the biomimetic regeneration of cofactors like NAD(P)H models (e.g., Hantzsch esters) can be applied to develop catalytic cycles for redox-neutral transformations. thieme-connect.com

CO2 as a Feedstock : A long-term, ambitious goal in green chemistry is the use of CO2 as a C1 building block. Biocatalysis, using enzymes like carboxylases or formate (B1220265) dehydrogenases, is at the forefront of research into CO2 fixation. beilstein-journals.org Future pathways could conceivably involve the biocatalytic conversion of CO2 into intermediates that are then used to build the ester backbone.

Advanced Analytical Techniques for In-situ Monitoring of Reactions

To fully optimize and understand the synthesis of this compound, advanced analytical techniques that allow for real-time, in-situ monitoring are essential. These process analytical technologies (PAT) provide a continuous stream of data on reaction kinetics, intermediate formation, and product concentration without the need for offline sampling. mdpi.com

Key techniques applicable to this research include:

In-situ Spectroscopy : Probes for mid-infrared (MIR), near-infrared (NIR), and Raman spectroscopy can be inserted directly into a reactor. scielo.org.co MIR spectrometry, for instance, can monitor the disappearance of reactant bands (e.g., carboxyl C=O) and the appearance of product bands (e.g., ester C=O) throughout the reaction. scielo.org.conih.gov

Process Mass Spectrometry : This technique allows for the direct sampling and analysis of reaction components from the liquid phase, providing detailed concentration profiles of reactants, products, and even transient intermediates. nih.gov

Coupled Methodologies : Combining microreactors with in-line spectroscopic analysis offers enhanced heat and mass transfer, leading to data that reflects the true chemical kinetics of a reaction. mdpi.com Furthermore, data from these techniques can be fed into machine learning models (as discussed in 8.1) for real-time classification of reaction states or predictive control.

Fluorescence Spectroscopy : For certain reaction systems, particularly on solid supports, fluorescence spectroscopy can be a highly sensitive method for monitoring the progress of a reaction by tracking the conversion of a functional group. researchgate.net

Table 3: Advanced Analytical Techniques for Monitoring this compound Synthesis

Analytical Technique Information Obtained Advantages for In-situ Monitoring
Mid-Infrared (MIR) Spectroscopy Concentration profiles of reactants and products, reaction progress. scielo.org.conih.gov Non-destructive, real-time data, sensitive to functional group changes.
Raman Spectroscopy Molecular structure, concentration, reaction kinetics. Can be used in aqueous solutions, complementary to IR, fiber-optic probe compatibility.
Process Mass Spectrometry Direct measurement of molecular masses and concentrations. nih.gov High specificity and sensitivity, detection of intermediates.
Flow Reactor with In-line Analytics True intrinsic reaction kinetics, rapid process optimization. mdpi.com Precise control of conditions, improved safety, high-quality kinetic data.

Multidisciplinary Research Collaborations in Chemical Sciences

The complexity of modern chemical research necessitates a shift from isolated efforts to integrated, multidisciplinary collaborations. lancs.ac.uk Advancing the science of this compound will benefit significantly from partnerships that bridge different scientific domains.

Potential collaborative frameworks include:

Academia-Industry Partnerships : Collaborations between university research groups and industrial partners can accelerate the translation of fundamental discoveries into practical applications. Academic research can explore novel synthetic routes ethz.ch, while industry can provide expertise in process development, scale-up, and evaluation for commercial viability.

Synthesis and Computation Synergy : A powerful collaborative model involves synthetic chemists working alongside computational chemists. nd.edu Computational experts can use AI and quantum chemical calculations to predict promising reaction pathways and molecular properties, which can then be experimentally validated by synthetic chemists, creating a rapid design-build-test-learn cycle. rsc.org

Chemistry and Biology Integration : To explore bio-inspired synthesis (Section 8.3), collaborations between organic chemists and biochemists or molecular biologists are crucial. acs.org This synergy is essential for discovering, engineering, and implementing enzymes for novel biocatalytic processes.

Chemists and Chemical Engineers : The optimization and scale-up of any promising new synthesis for this compound requires the expertise of chemical engineers. Their knowledge of reactor design, process control, and PAT (Section 8.4) is vital to move a reaction from the lab bench to pilot or production scale. mdpi.com

These collaborative efforts, which can be defined as multidisciplinary (working in parallel) or interdisciplinary (integrating knowledge and methods), are essential for tackling complex challenges and unlocking the full potential of functionalized molecules like this compound. lancs.ac.uk

Q & A

Q. What are the key considerations for synthesizing Chloromethyl 2-methylbutanoate with high purity?

Methodological Answer:

  • Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to favor esterification between 2-methylbutanoic acid and chloromethanol. Use inert atmospheres (e.g., nitrogen) to minimize hydrolysis of the chloromethyl group .
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Purify via fractional distillation under reduced pressure to isolate the ester, and confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group validation .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

  • Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C in a well-ventilated, spark-free environment. Avoid contact with oxidizing agents or metals to prevent decomposition .
  • Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Implement grounding protocols during transfers to mitigate static discharge risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify the chloromethyl (–CH2Cl) proton signals (δ 3.8–4.2 ppm) and the 2-methylbutanoate backbone (δ 0.9–1.5 ppm for methyl groups).
  • FTIR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C–Cl absorption near 650 cm⁻¹.
  • Mass Spectrometry (MS) : Use electron ionization (EI) to detect molecular ion peaks (m/z ~136) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during esterification reactions involving this compound?

Methodological Answer:

  • Conduct controlled experiments varying catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) and solvents (polar aprotic vs. non-polar). Use Arrhenius plots to compare activation energies and identify rate-limiting steps .
  • Apply computational tools (e.g., density functional theory (DFT)) to model transition states and validate experimental kinetics. Cross-reference with literature on analogous esters (e.g., chloromethyl acetate) to contextualize deviations .

Q. What strategies are recommended for analyzing stereochemical outcomes in this compound derivatives?

Methodological Answer:

  • Use chiral chromatography (e.g., HPLC with chiral stationary phases) or optical rotation measurements to assess enantiomeric excess.
  • Perform X-ray crystallography on crystalline derivatives to confirm absolute configuration. Compare with computational predictions (e.g., molecular docking simulations) .

Q. How can researchers design experiments to investigate the hydrolysis mechanisms of this compound under varying pH conditions?

Methodological Answer:

  • Employ pseudo-first-order kinetics in buffered solutions (pH 1–13). Monitor chloride ion release via ion-selective electrodes or argentometric titration.
  • Use isotopic labeling (e.g., D2O or ¹⁸O) to trace nucleophilic attack pathways. Validate mechanisms using kinetic isotope effects (KIE) and computational modeling (e.g., ab initio methods) .

Q. What methodological frameworks are suitable for integrating this compound into multi-step synthetic pathways?

Methodological Answer:

  • Adopt a retrosynthetic approach, identifying key intermediates (e.g., 2-methylbutanoic acid, chloromethanol precursors). Use protecting groups (e.g., tert-butyldimethylsilyl) to shield reactive sites during subsequent reactions .
  • Apply Design of Experiments (DoE) to optimize reaction sequences, minimizing side products. Validate via in-situ monitoring (e.g., Raman spectroscopy) .

Data Analysis & Theoretical Frameworks

Q. How should researchers address discrepancies between experimental and computational NMR chemical shift predictions for this compound?

Methodological Answer:

  • Re-examine solvent effects (e.g., deuterated solvents vs. gas-phase simulations) and conformational averaging. Use variable-temperature NMR to probe dynamic equilibria .
  • Validate computational parameters (e.g., basis sets, solvent models) in DFT software (e.g., Gaussian, ORCA). Cross-check with empirical databases (e.g., SciFinder) for analogous compounds .

Q. What mixed-methods approaches are effective for studying the environmental degradation pathways of this compound?

Methodological Answer:

  • Combine quantitative LC-MS/MS analysis of degradation products with qualitative microbial assays to assess biodegradation.
  • Use geospatial modeling to predict environmental persistence, integrating physicochemical properties (log P, hydrolysis half-lives) and ecological data .

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